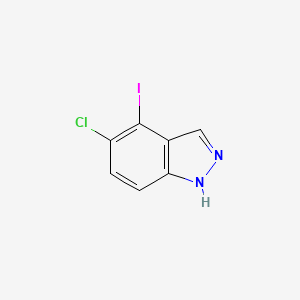

5-Chloro-4-iodo-1H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are integral to the architecture of numerous natural products, including alkaloids, vitamins, and antibiotics. mdpi.comrsc.org Their prevalence in biologically active compounds can be attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes within biological systems. mdpi.com In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic core, underscoring their importance in drug design. openmedicinalchemistryjournal.comrsc.org These scaffolds provide a versatile framework that can be readily modified to optimize pharmacological properties. mdpi.com

Among the diverse families of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. researchgate.netpnrjournal.com This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key structural component in a variety of therapeutic agents. pnrjournal.comnih.gov

The Indazole Nucleus: Structural Features and Tautomeric Considerations

The indazole nucleus, with the chemical formula C₇H₆N₂, is also known as benzopyrazole. nih.gov A critical aspect of indazole chemistry is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govmdpi.comtandfonline.com Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The 1H- and 2H- forms of indazole are in equilibrium, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govmdpi.comresearchgate.net This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov The 1H-indazoles are characterized by a benzenoid structure, while 2H-indazoles possess an ortho-quinoid character. nih.gov A third, less common tautomer, 3H-indazole, lacks heteroaromatic character. tandfonline.comnih.gov

Historical Context of Indazole Derivatives in Chemical Literature and Early Biological Studies

The indazole ring system was first described by Emil Fischer in the late 19th century. pnrjournal.comresearchgate.net While indazole derivatives are not commonly found in nature, with a few exceptions like the alkaloids nigellidine, nigeglanine, and nigellicine (B1251354) from Nigella species, their synthetic derivatives have been the subject of extensive research for decades. pnrjournal.comnih.gov Early investigations into the chemical and biological properties of indazoles laid the groundwork for their subsequent development as therapeutic agents. researchgate.net

Overview of the Broad Spectrum of Pharmacological Activities Associated with Indazole Derivatives

Indazole derivatives have demonstrated a remarkable range of pharmacological activities, solidifying their importance in drug discovery. researchgate.netmdpi.comnih.govnih.gov These activities include:

Anti-tumor: A significant number of indazole-based compounds have been investigated for their anticancer properties. researchgate.netmdpi.comnih.gov Marketed drugs such as Axitinib, used for renal cell carcinoma, and Niraparib, for ovarian cancer, contain the indazole scaffold. nih.govrsc.org

Anti-inflammatory: The anti-inflammatory potential of indazole derivatives is well-documented, with compounds like Benzydamine being used clinically. nih.govresearchgate.netinnovatpublisher.com

Anti-microbial: Research has also explored the antibacterial and antifungal activities of various indazole derivatives. researchgate.netmdpi.comnih.gov

Other Activities: The therapeutic applications of indazoles extend to their use as antiemetics (e.g., Granisetron), anti-HIV agents, and treatments for neurodegenerative diseases. researchgate.netnih.govmdpi.comnih.gov

The following table provides a summary of some key pharmacological activities of indazole derivatives:

| Pharmacological Activity | Examples of Investigated or Approved Drugs |

| Anti-tumor | Axitinib, Niraparib, Entrectinib nih.gov |

| Anti-inflammatory | Benzydamine nih.govinnovatpublisher.com |

| Anti-emetic | Granisetron pnrjournal.comnih.gov |

| Anti-HIV | Delavirdine (an early non-nucleoside reverse transcriptase inhibitor) researchgate.netnih.gov |

| Antimicrobial | Various synthetic derivatives researchgate.netmdpi.comnih.gov |

Rationale for Investigating Halogenated Indazoles in Research

The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.netsciencedaily.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com

Halogen substituents can significantly impact a molecule's properties through various mechanisms:

Electronic Effects: Halogens are electronegative and can alter the electron distribution within a molecule, influencing its reactivity and interactions with biological macromolecules. slideshare.netnih.gov

Steric Effects: The size of the halogen atom can affect the conformation of a molecule and its ability to fit into a binding site. slideshare.netnih.gov

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. slideshare.net

Halogen Bonding: Heavier halogens like chlorine, bromine, and iodine can participate in a type of non-covalent interaction known as halogen bonding. acs.orgwordpress.com This interaction, where the halogen acts as a Lewis acid, can contribute to the binding affinity of a ligand to its protein target. acs.orgwordpress.com

The specific placement of halogen atoms on the indazole ring can lead to unique properties. For a compound like 5-Chloro-4-iodo-1H-indazole , the substituents at the 4- and 5-positions are of particular interest.

Iodine: The iodine atom at the 4-position is a large, polarizable atom that is a strong halogen bond donor. acs.orgwordpress.com Its presence can facilitate specific interactions with biological targets. Furthermore, iodo-substituted aromatic rings are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to introduce further molecular diversity. nih.govchim.it

The combination of a chloro and an iodo group on the indazole scaffold, as in this compound, presents a unique set of properties that can be exploited in the design of novel chemical probes and potential therapeutic agents. The specific substitution pattern provides handles for further chemical modification and can fine-tune the biological activity of the parent indazole core. rsc.orgchim.it

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4ClIN2 |

|---|---|

Molecular Weight |

278.48 g/mol |

IUPAC Name |

5-chloro-4-iodo-1H-indazole |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) |

InChI Key |

XYPKOVNHRMXWKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)I)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 5-Chloro-4-iodo-1H-indazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons attached to the heterocyclic and benzene (B151609) portions of the indazole ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the chloro and iodo substituents.

The spectrum would typically show three signals in the aromatic region, corresponding to the protons at positions 3, 6, and 7. The proton at C3 of the pyrazole (B372694) ring is expected to appear as a singlet, while the protons at C6 and C7 on the benzene ring would likely appear as doublets due to coupling with each other. The N-H proton of the indazole ring generally appears as a broad singlet at a higher chemical shift, the position of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.1-8.3 | Singlet (s) | N/A |

| H-6 | ~7.4-7.6 | Doublet (d) | ~8.5-9.0 |

| H-7 | ~7.2-7.4 | Doublet (d) | ~8.5-9.0 |

| N-H | ~13.0-13.5 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on typical shifts for halogenated indazole derivatives and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the seven carbon atoms of the indazole ring system. The chemical shifts of the carbons are significantly influenced by the attached substituents.

The carbons directly bonded to the electronegative chlorine (C5) and iodine (C4) atoms are expected to have their resonances shifted to characteristic positions. Specifically, the C-I bond will shift the C4 resonance significantly upfield (to a lower ppm value), while the C-Cl bond will shift the C5 resonance downfield. The remaining carbon signals can be assigned based on established data for substituted indazoles.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~135-140 |

| C-3a | ~140-142 |

| C-4 | ~90-95 |

| C-5 | ~128-132 |

| C-6 | ~125-128 |

| C-7 | ~112-115 |

| C-7a | ~122-125 |

Note: Predicted values are based on substituent effects observed in related halogenated indazole structures.

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the specific arrangement of substituents, particularly in cases where multiple regioisomers are possible during synthesis. NOESY detects spatial proximity between protons. rsc.org For a derivative of this compound, for instance one where a substituent is placed on one of the nitrogen atoms (N1 or N2), a NOESY experiment could unambiguously determine the isomer by observing the correlation between the substituent's protons and the protons on the indazole ring. For example, an N1-substituted isomer would show a NOESY correlation between the substituent and the H-7 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₄ClIN₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecule's mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope ([M]⁺) and another peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio of intensity. Fragmentation in the mass spectrometer might involve the loss of iodine and/or chlorine atoms, leading to characteristic daughter ions that can help to confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl, ¹²⁷I) | Description |

|---|---|---|

| [M]⁺ | 277.9 | Molecular Ion |

| [M+2]⁺ | 279.9 | Isotope peak due to ³⁷Cl |

| [M-I]⁺ | 151.0 | Fragment from loss of Iodine |

| [M-Cl]⁺ | 242.9 | Fragment from loss of Chlorine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

The IR spectrum of this compound would be expected to show a characteristic absorption band for the N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain bands corresponding to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. The C-Cl and C-I stretching vibrations would be observed in the fingerprint region, at lower wavenumbers.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3100-3300 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C=C / C=N | 1400-1650 | Ring Stretching |

| C-Cl | 700-800 | Stretching |

| C-I | 500-600 | Stretching |

X-ray Crystallography for Solid-State Structural Determination (if applicable to indazole derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its structure. ubc.camdpi.com

The analysis would yield precise bond lengths, bond angles, and information about the planarity of the indazole ring system. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group. researchgate.net This technique has been successfully applied to numerous indazole derivatives to confirm their structures, resolving any ambiguities that might remain after spectroscopic analysis. ubc.camdpi.com

Computational Chemistry and in Silico Studies of 5 Chloro 4 Iodo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometry, electronic properties, and reactivity of molecules like 5-Chloro-4-iodo-1H-indazole.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

For this compound, DFT calculations provide the energies of these frontier orbitals. The analysis of the HOMO-LUMO gap helps in predicting how the molecule will interact with other species, making it a valuable parameter in assessing its potential as a reactive intermediate or a stable compound under various conditions. A computational study on related indazole derivatives revealed that substitutions on the indazole ring significantly influence the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity and stability. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.22 |

The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MESP analysis would likely reveal a negative potential around the nitrogen atoms of the indazole ring due to the presence of lone pairs of electrons, making them potential sites for hydrogen bonding or coordination with metal ions. The regions around the hydrogen atoms attached to the nitrogen would exhibit a positive potential, indicating their role as hydrogen bond donors. The halogen substituents (chloro and iodo) would also influence the electrostatic potential, with the iodine atom, in particular, being a potential halogen bond donor. This detailed charge distribution map is invaluable for understanding the non-covalent interactions that can govern the molecule's biological activity and its packing in a crystal lattice.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).

Molecular docking simulations of this compound against various biological targets, such as protein kinases which are often targeted by indazole-containing drugs, can reveal its potential as a therapeutic agent. nih.gov These simulations predict the most stable binding conformation of the molecule within the protein's active site and estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. For instance, docking studies on similar indazole derivatives have shown strong binding to the ATP-binding pocket of kinases. nih.govderpharmachemica.com

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| VEGFR-2 Kinase | -8.5 | Cys919, Asp1046, Glu885 |

| Aurora Kinase A | -9.2 | Ala213, Leu263, Tyr212 |

| c-Met Kinase | -7.9 | Met1160, Tyr1230, Asp1222 |

A detailed analysis of the docking poses of this compound within a protein's active site can identify the specific non-covalent interactions that stabilize the complex. These interactions are crucial for the molecule's affinity and selectivity towards its target.

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions with amino acid residues like aspartate, glutamate, and serine are often critical for binding.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The iodine atom on the indazole ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. This type of interaction is increasingly recognized as important in drug design.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. These simulations can assess the stability of the predicted binding mode and analyze the conformational changes in both the ligand and the protein upon binding.

For this compound, an MD simulation of its complex with a target protein, such as a kinase, would involve simulating the system for a period of nanoseconds. The stability of the complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the protein, providing insights into the dynamic nature of their interaction. Such studies have been instrumental in understanding the stability of other indazole-based inhibitors in the active sites of their target proteins. nih.gov

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Provides a reasonable timescale to assess stability. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding within the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Shows persistent and stable hydrogen bonding interactions. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational, or in silico, methods is a critical component in the early stages of drug discovery. These predictions allow for the early assessment of the pharmacokinetic profile of a compound, helping to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. For this compound, while specific experimental ADME data is not extensively available in public literature, its properties can be predicted using various computational models and software. These tools leverage large datasets of known molecules to predict the behavior of novel compounds.

In silico ADME predictions typically involve the calculation of various physicochemical and pharmacokinetic parameters. These predictions are based on the structure of the molecule and utilize algorithms that have been trained on experimental data. Online tools and software platforms are often used to generate these predictions, providing a rapid and cost-effective way to evaluate a compound's potential. japtronline.com For indazole derivatives, these studies are crucial for optimizing their pharmacokinetic characteristics, such as solubility and bioavailability. researchgate.netresearchgate.net

A representative set of commonly predicted ADME-related properties for a compound like this compound is presented in the interactive table below. It is important to note that these are generalized parameters and the actual values for this compound would require specific computational modeling.

Interactive Data Table: Predicted ADME Properties

| Property Category | Parameter | Predicted Value/Characteristic | Importance in Drug Discovery |

| Absorption | Lipinski's Rule of Five | Likely Compliant | Predicts oral bioavailability; non-compliance may indicate poor absorption or permeation. japtronline.com |

| Caco-2 Permeability | Moderate to High | Indicates the rate of absorption across the intestinal epithelial cell barrier. | |

| Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. | |

| Distribution | Volume of Distribution (Vd) | Moderate | Indicates the extent of a drug's distribution in body tissues versus plasma. |

| Plasma Protein Binding (PPB) | High | Affects the fraction of free drug available to exert its pharmacological effect. | |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the ability of the compound to cross the BBB and act on the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential Inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Metabolic Stability | Moderate | Indicates susceptibility to metabolism by liver enzymes, which affects the drug's half-life. | |

| Excretion | Renal Clearance | Low | Predicts the rate at which the drug is cleared from the body by the kidneys. |

| Total Clearance | Low to Moderate | Represents the overall rate of drug elimination from the body by all routes. |

QSAR/QSPR Approaches for Predictive Modeling of Indazole Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. eurekaselect.com These models are valuable in drug design for predicting the activity of novel compounds and for understanding the structural features that are important for a desired biological effect.

For indazole derivatives, QSAR studies have been employed to explore their potential as various therapeutic agents. nih.govnih.gov These studies involve the generation of a dataset of indazole analogs with their corresponding biological activities, followed by the calculation of a wide range of molecular descriptors for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. distantreader.orgaboutscience.eu

The general workflow for a QSAR study on indazole derivatives typically includes:

Data Set Selection: A series of indazole compounds with experimentally determined biological activities against a specific target is compiled.

Molecular Descriptor Calculation: A variety of descriptors that characterize the physicochemical properties of the molecules are calculated.

Model Development: Statistical methods are used to create a correlation between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR models for indazole derivatives have been developed for various biological targets. For instance, studies have focused on their activity as inhibitors of specific enzymes or as ligands for particular receptors. eurekaselect.comnih.gov The insights gained from these models can guide the synthesis of new derivatives with improved potency and selectivity. For example, a QSAR study might reveal that the presence of a specific substituent at a particular position on the indazole ring is crucial for high activity, or that a certain range of lipophilicity is optimal for the desired biological effect. eurekaselect.com These computational studies serve as a valuable tool to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. researchgate.netresearchgate.net

Pre Clinical Biological Evaluation and Mechanistic Insights

In Vitro Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative potential of indazole derivatives has been evaluated across a range of human cancer cell lines. While specific data for 5-Chloro-4-iodo-1H-indazole is not extensively detailed in the available literature, studies on analogous indazole compounds demonstrate significant cytotoxic activity against various cancer types, including colon (HCT-116, HT29), prostate (PC-3), breast (MCF-7), and liver (HepG-2) cancer cell lines. nih.govekb.egwaocp.org For instance, certain benzimidazole derivatives, which are structurally related to indazoles, have shown potent cytotoxic effects against HCT-116 and MCF-7 cell lines. waocp.org Similarly, novel curcumin indazole analogs have demonstrated cytotoxicity against MCF-7 cells. japsonline.com

The primary method for assessing the in vitro anti-proliferative activity of indazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay is a standard technique for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov The principle of the assay involves the reduction of the yellow tetrazolium salt MTT by metabolically active cells, which produces a purple formazan product. nih.gov The quantity of formazan produced is directly proportional to the number of viable cells. nih.gov Researchers utilize this assay to determine the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. nih.gov This value is a critical measure of a compound's potency.

The anti-tumor effects of indazole derivatives are often mediated through the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov Studies on some indazole compounds have confirmed their ability to affect the cell cycle and trigger apoptotic pathways in a concentration-dependent manner. nih.govnih.gov Apoptosis induction is a key mechanism for eliminating cancerous cells and is a desirable characteristic for anti-cancer agents. nih.gov This process is often confirmed through the observation of characteristic morphological changes in cells and by analyzing DNA fragmentation, a hallmark of apoptosis. nih.gov

Enzyme Inhibition Studies and Target Identification

The therapeutic effects of indazole-based compounds are largely attributed to their ability to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways. researchgate.netnih.gov

The indazole scaffold is a privileged structure for targeting the ATP-binding site of various protein kinases. researchgate.net Dysregulation of kinases like Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Glycogen Synthase Kinase-3 (GSK-3), and Aurora Kinase A is implicated in many cancers. researchgate.netresearchgate.netnih.govsemanticscholar.org Indazole derivatives have been successfully developed as inhibitors for these and other kinases. researchgate.netnih.govsemanticscholar.org

FGFR and VEGFR2: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases like VEGFR and FGFR. nih.gov Dysregulation of the FGFR signaling pathway is associated with various cancers, making it a key therapeutic target. semanticscholar.org Indazole-containing fragments have been shown to inhibit FGFR1, FGFR2, and FGFR3. nih.gov Similarly, various indazole derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth. researchgate.net

Aurora Kinase A: Aurora kinases are a family of serine/threonine kinases that play an essential role in cell cycle regulation during mitosis. researchgate.netd-nb.info Inhibitors of these kinases can disrupt mitosis in cancer cells, leading to apoptosis. d-nb.info The indazole scaffold has been utilized in the design of Aurora kinase inhibitors. researchgate.net

GSK-3: 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). semanticscholar.org

Table 1: Representative Kinase Inhibition by Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) |

|---|---|---|

| 6-phenyl-1H-indazole derivative | FGFR1 | 36,000 |

| 6-phenyl-1H-indazole derivative | FGFR2 | 800 |

| 6-phenyl-1H-indazole derivative | FGFR3 | 4,500 |

| 1H-Indazole-3-carboxamide derivative | GSK-3 | 640 |

| Indazolyl-acyl hydrazone derivative | VEGFR-2 | 5,720 (µM) |

Note: Data represents examples from various studies on indazole derivatives and may not reflect the activity of this compound itself.

The primary mechanism by which indazole derivatives inhibit kinases is through competitive binding at the adenosine triphosphate (ATP) binding site. nih.govnih.gov The catalytic domain of protein kinases contains a highly conserved ATP-binding pocket located between two subdomains, connected by a hinge region. nih.govmdpi.com Indazole-based inhibitors are designed to mimic ATP and form key interactions within this site. nih.gov Specifically, they often form hydrogen bonds with the backbone of the kinase hinge region, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins. d-nb.infonih.gov This action halts the downstream signaling pathways that promote cancer cell proliferation and survival. nih.gov The selectivity of these inhibitors for different kinases can be influenced by interactions with other regions of the binding pocket, such as those near the flexible αC-helix. nih.gov

Beyond protein kinases, certain indazole derivatives have been identified as potent inhibitors of Monoamine Oxidase B (MAO-B). nih.gov MAO-B is a mitochondrial flavoenzyme involved in the metabolism of monoaminergic neurotransmitters. nih.gov Pharmacological studies of N-unsubstituted and N1-methylated indazole-5-carboxamides have shown them to be highly selective, reversible, and competitive inhibitors of MAO-B, with subnanomolar potency. nih.gov These compounds did not exhibit inhibitory activity against the related MAO-A isoform at tested concentrations. nih.gov

Kinase Inhibition Profiles (e.g., FGFR, VEGFR2, MAPK1, GSK-3, Aurora Kinase A, CYP51, Rho Kinase (ROCK))

Antimicrobial Activity against Pathogenic Microorganisms

The indazole scaffold is a key component in a variety of compounds demonstrating a wide range of biological activities, including antimicrobial properties. researchgate.net The emergence of multidrug-resistant microorganisms necessitates the development of new antimicrobial agents, and indole/indazole derivatives are an important class of compounds in this research area. nih.govnih.gov

Derivatives of the indazole and related indole nucleus have shown promising activity against a spectrum of pathogenic bacteria. nih.gov Studies on various substituted indazoles have confirmed their potential as antibacterial agents. For instance, certain novel indazole derivatives exhibited significant growth inhibition against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 50 µg/mL for active compounds. eurekaselect.com The mechanism for some of these derivatives is linked to the inhibition of DNA gyrase. nih.goveurekaselect.com

The nature and position of substituents on the indazole ring are crucial for antibacterial activity. For example, the presence of a chloro substituent has been noted to be beneficial for the activity of some triazolylindole derivatives. nih.gov The structural features of this compound, with halogen substitutions at key positions, suggest a potential for antibacterial effects, though specific data requires further investigation.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Substituted Indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa | 50 | eurekaselect.com |

| Indole-thiadiazole (2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole (3d) | S. aureus | 6.25 | nih.gov |

| Indole-triazole conjugates | Gram-negative strains | ~250 | nih.gov |

Infections caused by Candida species, particularly Candida albicans and the increasingly prevalent Candida glabrata, pose a significant public health challenge, especially in immunocompromised individuals. frontiersin.orgnih.gov The rise in antifungal resistance has spurred the search for new therapeutic agents. frontiersin.org Indole and indazole derivatives have emerged as a promising scaffold for the development of novel antifungals. nih.govmdpi.com

Several studies have demonstrated the efficacy of indole-triazole hybrid compounds against various Candida species. nih.govnih.gov For example, certain novel indole-triazole conjugates displayed potent activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. nih.gov However, structure-activity relationship studies have indicated that substitutions can significantly impact efficacy; the presence of a 4-chlorophenyl group on the triazole ring of some conjugates was found to be unfavorable for activity against C. albicans and C. glabrata. mdpi.com This highlights the nuanced role of halogen substitutions in determining the antifungal spectrum and potency of indazole-based compounds.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6f (indole-triazole conjugate) | Candida albicans | 2 | nih.gov |

| Various indole-triazole conjugates | Candida tropicalis | 2 | nih.gov |

| Indole-triazole derivative (3d) | Candida krusei | 3.125 | nih.gov |

Protozoan infections caused by organisms such as Entamoeba histolytica, Giardia lamblia (syn. G. intestinalis), and Trichomonas vaginalis affect billions of people worldwide, particularly in developing nations. frontiersin.orgmdpi.com The standard treatment often relies on nitroimidazoles like metronidazole, but issues of drug resistance and side effects necessitate the search for new antiprotozoal agents. frontiersin.orgnih.gov

Research has identified 2H-indazole derivatives as a promising class of compounds with potent in vitro activity against these protozoans. frontiersin.org Studies have shown that certain indazole derivatives are more potent than metronidazole, suggesting they could be valuable alternatives in chemotherapy for amoebiasis, giardiasis, and trichomoniasis. frontiersin.org The mechanism of action for many antiprotozoal drugs involves inhibiting essential biological processes such as nucleic acid synthesis or microtubule polymerization. frontiersin.orgmdpi.com While the specific activity of this compound has not been singled out, the proven efficacy of the parent indazole scaffold makes it a molecule of interest for further investigation in this therapeutic area.

| Compound Class | Protozoan | Observed Activity | Reference |

|---|---|---|---|

| 2H-Indazole derivatives | E. histolytica | Potent, often more so than metronidazole | frontiersin.org |

| 2H-Indazole derivatives | G. lamblia | Potent, often more so than metronidazole | frontiersin.org |

| 2H-Indazole derivatives | T. vaginalis | Potent, often more so than metronidazole | frontiersin.org |

Anti-inflammatory Potential and Mechanism of Action (e.g., COX-2 inhibition)

Inflammation is a complex biological response central to numerous chronic diseases. A key enzyme in the inflammatory pathway is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible isoform that is upregulated at sites of inflammation. mdpi.commdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. mdpi.com The development of selective COX-2 inhibitors was a significant advancement, aiming to provide anti-inflammatory relief with fewer gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

The discovery of new molecules that selectively inhibit COX-2 remains a major goal in medicinal chemistry. researchgate.net Various heterocyclic scaffolds have been explored for their potential as COX-2 inhibitors. nih.govnih.gov While specific studies detailing the COX-2 inhibitory activity of this compound are limited, related heterocyclic structures have shown promise. For example, certain 1,2-diphenylbenzimidazole derivatives have demonstrated selective COX-2 inhibition. researchgate.net Given the structural similarities and the broad biological activity of the indazole nucleus, investigating the potential of this compound and its derivatives as selective COX-2 inhibitors could be a valuable avenue for developing novel anti-inflammatory agents.

| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Thiophene derivative (5b) | 5.45 | 8.37 | nih.gov |

| Benzoxazole analog (62) | 0.04 | 25.5 | nih.gov |

| N-hydroxyurea derivative (3) | 15.21 | >6.57 | mdpi.com |

| Celecoxib (Reference) | - | 15.44 | nih.gov |

Receptor Modulation Studies

Extensive searches of scientific literature and research databases did not yield specific data on the direct receptor modulation activities of this compound with respect to the GPR120, GPR40, and CB1 receptors. While the broader indazole chemical scaffold is of significant interest in medicinal chemistry for its interaction with various receptors, particularly within the endocannabinoid system, research explicitly detailing the binding affinities, agonist or antagonist activities (such as EC50, IC50, or Ki values) of this compound at these specific targets is not publicly available.

The endocannabinoid system, which includes the CB1 receptor, is a subject of extensive research for therapeutic applications. Compounds with an indazole core have been investigated for their potential as cannabinoid receptor modulators. For instance, derivatives of indazole have been explored as inverse agonists or antagonists of the CB1 receptor, analogous to the well-studied pyrazole-based antagonist, rimonabant. The modulation of the CB1 receptor is a key area of interest for conditions such as obesity, where antagonism of this receptor has been shown to have anorexigenic effects in animal models.

Furthermore, the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, is another therapeutic strategy related to this system. While some indazole-containing compounds have been investigated in this context, specific inhibitory activity of this compound against FAAH has not been reported.

G protein-coupled receptors GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1) are activated by fatty acids and are involved in metabolic regulation, including glucose-stimulated insulin secretion and anti-inflammatory pathways. The development of agonists for these receptors is a therapeutic target for type 2 diabetes. However, no studies were found that specifically evaluate the activity of this compound at either GPR120 or GPR40.

Due to the absence of specific research findings for this compound in relation to GPR120, GPR40, and CB1 receptor modulation, no data tables on its direct receptor activity can be provided at this time.

Structure Activity Relationship Sar Studies of 5 Chloro 4 Iodo 1h Indazole Derivatives

Impact of Halogen Substituents on Biological Potency and Selectivity

Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of the 5-chloro-4-iodo-1H-indazole scaffold, the chlorine at position 5 and the iodine at position 4 each play a critical role in defining the molecule's interaction with its biological targets.

The chlorine atom at the C5 position of the indazole ring primarily exerts its influence through electronic and hydrophobic effects. As an electron-withdrawing group, the chloro substituent can modulate the acidity of the N1 proton, which may influence its hydrogen bonding capabilities or its reactivity in further synthetic modifications. In various heterocyclic drug candidates, the inclusion of a chlorine atom has been shown to enhance binding affinity by engaging in favorable hydrophobic interactions within the target protein's binding pocket. nih.gov

The iodine atom at the C4 position is a defining feature of the scaffold, contributing significantly to biological potency through powerful and specific non-covalent interactions. Its large size and unique electronic properties distinguish it from other halogens.

Iodine is an exceptionally effective halogen bond (XB) donor. This strong, directional, non-covalent interaction arises from an area of positive electrostatic potential, known as a σ-hole, located on the iodine atom opposite the C-I covalent bond. acs.org This positive region can interact favorably with Lewis basic sites within a protein's active site, such as the backbone carbonyl oxygen of amino acids or the side chains of serine, threonine, or aspartate residues. acs.orgresearchgate.net

The strength of a halogen bond correlates with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Consequently, the C4-iodo group can form robust halogen bonds that significantly enhance ligand-protein binding affinity. acs.org In some inhibitor series, the replacement of a hydrogen or even a chlorine atom with iodine has resulted in an increase in affinity by one to two orders of magnitude. acs.org This interaction is highly directional, providing a valuable tool for achieving not only high potency but also selectivity for the intended target protein over other structurally related proteins. Molecular docking simulations frequently reveal that the iodine atom of potent inhibitors is positioned to form a classic halogen bond, anchoring the ligand in the active site.

| Compound | Substituent at C4 | Target Kinase IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1a | -H | 850 | Baseline activity without halogen interaction. |

| 1b | -Cl | 220 | Weak halogen bonding and hydrophobic interactions improve potency. |

| 1c | -Br | 95 | Moderate halogen bonding leads to a significant increase in affinity. |

| 1d (this compound) | -I | 15 | Strong, directional halogen bonding with a key Lewis base in the active site dramatically enhances potency. |

Beyond halogen bonding, the iodine atom imparts significant steric and electronic effects. As the largest stable halogen, its presence at the C4 position introduces substantial bulk. This steric hindrance can be advantageous, as it may orient the molecule within a binding pocket to achieve a more favorable conformation for interaction with the target. nih.gov It can also displace water molecules from a hydrophobic pocket, leading to an entropically favorable contribution to the binding energy.

Role of Iodine at Position 4

Effects of Substituent Variations on the Indazole Core

While the halogen substitution pattern provides a potent core, further optimization of biological activity is achieved by modifying other positions on the indazole ring. The N1 position is a particularly important site for derivatization.

Alkylation or arylation at the N1 position of the indazole ring is a common strategy in drug design to modulate a compound's properties and explore the topology of the target's binding site. beilstein-journals.org The N-H group of the parent indazole is a hydrogen bond donor, but substituting it allows for the introduction of a wide variety of functional groups that can form new interactions, improve cell permeability, and alter solubility.

The synthesis of N1-substituted indazoles often requires careful control of reaction conditions to avoid the formation of the N2-substituted regioisomer, as the 1H-indazole tautomer is generally more thermodynamically stable. nih.govbeilstein-journals.org The choice of the N1 substituent can have a dramatic impact on biological activity. Small, flexible alkyl chains can probe small hydrophobic pockets, while larger groups, such as substituted benzyl (B1604629) or other aromatic rings, can reach into adjacent regions of the active site to form additional hydrophobic, pi-stacking, or hydrogen bonding interactions. Studies on various indazole-based inhibitor series have shown that the N1 position is critical for potency and selectivity. nih.govbeilstein-journals.org

| Compound | N1-Substituent (R) | Target Kinase IC₅₀ (nM) | SAR Interpretation |

|---|---|---|---|

| 2a | -H | 15 | Potent core scaffold with N-H as a hydrogen bond donor. |

| 2b | -Methyl | 25 | Loss of H-bond donor capability slightly reduces potency; methyl group may not form optimal interactions. |

| 2c | -Ethyl | 18 | Slightly improved hydrophobic interaction compared to methyl. |

| 2d | -Cyclopropylmethyl | 8 | Rigid cyclopropyl (B3062369) group provides a better fit in a nearby hydrophobic pocket. |

| 2e | -Benzyl | 45 | Bulky benzyl group may introduce a steric clash or unfavorable conformation. |

| 2f | -(4-Fluorobenzyl) | 12 | Fluorine atom potentially forms a favorable orthogonal dipole or H-bond interaction, recovering potency. |

Substitutions at Other Positions (e.g., C-3, C-6) and Their Implications for Activity

The biological activity of indazole-based compounds can be significantly modulated by introducing various substituents onto the bicyclic ring system. Structure-activity relationship (SAR) studies reveal that modifications at positions C-3 and C-6 are particularly critical in determining the potency and selectivity of these derivatives for their respective biological targets.

The C-3 position of the indazole ring is frequently a site for chemical modification to enhance biological activity. Halogenation, especially iodination and bromination, at the C-3 position is a common strategy as it provides a reactive handle for subsequent metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. chim.it For instance, studies on inhibitors of the IDO1 enzyme have shown that a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position plays a crucial role in their inhibitory activity. nih.gov In the development of inhibitors for pan-Pim kinases, systematic optimization of substituents at the C-3 position of the 1H-indazole scaffold has been a key strategy. nih.gov While C-3 C-H arylation of the 1H-indazole core is considered a significant challenge due to the low reactivity of this position, successful protocols have been developed, opening avenues for novel derivatives. nih.gov

The C-6 position is another key site for substitution that influences the pharmacological profile of indazole derivatives. In the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), SAR studies indicated that only small chemical groups were well-tolerated at the C-5, C-6, and C-7 positions, with analogues bearing substituents at the C-6 position being preferred. acs.org For a series of compounds designed as hepcidin (B1576463) production inhibitors, the 3,6-disubstituted indazole scaffold was identified as a promising starting point, leading to the development of a potent inhibitor that demonstrated efficacy in an in vivo model of acute inflammation. nih.gov Furthermore, research into novel antileishmanial agents based on a 3-chloro-6-nitro-1H-indazole core found that the nature of the ring systems attached to the indazole significantly altered inhibitory efficacy. tandfonline.com

The following table summarizes key SAR findings for substitutions at various positions on the indazole ring, based on published research.

| Position | Substitution Type | Implication for Activity | Target/Application Example |

| C-3 | Carbohydrazide moiety | Crucial for strong inhibitory activity in vitro. | IDO1 Enzyme Inhibition nih.gov |

| C-3 | Halogen (I, Br) | Provides a reactive site for further functionalization. | General Synthesis chim.it |

| C-6 | Small groups | Preferred over larger groups for potency. | CCR4 Antagonists acs.org |

| C-4 & C-6 | Disubstitution | Can lead to remarkable inhibitory activities. | IDO1 Enzyme Inhibition nih.gov |

| C-5 | Fluoro substituents | Important for anti-proliferative activity. | Anticancer (Hep-G2 cells) nih.gov |

Conformation-Activity Relationships

The conformation-activity relationship describes how the three-dimensional spatial arrangement of a molecule (its conformation) affects its biological activity. For indazole derivatives, the specific orientation of substituents relative to the core heterocyclic ring system is critical for optimal interaction with the binding site of a biological target, such as an enzyme or receptor.

While detailed conformational analyses for derivatives of this compound are not widely available, studies on other indazole-based inhibitors underscore the importance of this aspect. For example, structure-based design approaches for mutant-selective EGFR inhibitors have been rationalized through computational analysis of the conformational ensembles of indazole analogues in solution. nih.gov In another study on indazole arylsulfonamides, X-ray diffraction studies of inhibitor fragments suggested the presence of an important intramolecular interaction that stabilizes the active conformation required for binding to the CCR4 receptor. acs.org These findings highlight that achieving a specific, low-energy conformation is a key determinant of a compound's potency. Therefore, in the rational design of novel inhibitors based on the this compound scaffold, consideration of the conformational preferences of various substituents would be essential for maximizing biological activity.

Ligand Efficiency and Lipophilic Efficiency in Drug Design

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are crucial for evaluating the "drug-likeness" of a molecule, helping to guide the selection and optimization of hits and leads by balancing potency with physicochemical properties. acs.orgnih.gov

Ligand Efficiency (LE) measures the binding energy of a compound per non-hydrogen atom. It is a useful metric for assessing how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, especially in fragment-based drug discovery, as it suggests a more optimal interaction between the compound and the target. Research on 1H-indazole-based derivatives developed as inhibitors for Fibroblast growth factor receptors (FGFRs) kinases reported compounds with excellent LE values ranging from 0.30 to 0.48. nih.gov

Lipophilic Efficiency (LLE or LipE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). sciforschenonline.org It is calculated as pIC50 (or pKi) minus logP. This metric is critical because high lipophilicity is often associated with undesirable properties such as poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org Optimizing for a higher LLE helps to increase potency without a concurrent, detrimental increase in lipophilicity. sciforschenonline.org An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. mtak.hu

The practical application of these metrics can be seen in the optimization of kinase inhibitors. In one example, an initial furano-pyrimidine Aurora kinase inhibitor had an LE of 0.25 and an LLE of 1.75. acs.orgnih.gov While potent in vitro, it was inactive in vivo. Through rational design focused on improving physicochemical properties, an optimized inhibitor was identified with a slightly improved LE of 0.26 but a significantly enhanced LLE of 4.78, which resulted in a compound with in vivo activity. acs.orgnih.gov

The following table provides examples of these efficiency metrics for indazole-based compounds and other kinase inhibitors.

| Compound Class | Target | LE | LLE (LipE) | Significance |

| 1H-Indazole Derivatives | FGFRs | 0.30 - 0.48 | Not Reported | Demonstrates high binding efficiency per atom. nih.gov |

| Furano-pyrimidine (Lead) | Aurora Kinase | 0.25 | 1.75 | Potent in vitro but inactive in vivo due to poor properties. acs.orgnih.gov |

| Furano-pyrimidine (Optimized) | Aurora Kinase | 0.26 | 4.78 | Improved LLE led to a compound with in vivo activity. acs.orgnih.gov |

For the development of drug candidates from a this compound starting point, applying LE and LLE metrics would be essential. These calculations would guide medicinal chemists in selecting substituents that enhance potency while maintaining or improving drug-like properties, thereby increasing the probability of developing a successful clinical candidate.

Potential Research Directions and Advanced Applications Pre Clinical Focus

5-Chloro-4-iodo-1H-indazole as a Privileged Scaffold for Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to a range of different biological targets. nih.govresearchgate.net This versatility has led to the development of numerous indazole-containing compounds that have entered clinical trials or are approved drugs, such as the kinase inhibitors axitinib and pazopanib. researchgate.net The this compound derivative is a particularly valuable starting point for drug discovery, as its substituents allow for systematic structural diversification to target various protein families.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. rsc.org These initial hits are then optimized and grown into more potent, drug-like molecules. rsc.orgnih.gov

The this compound scaffold is well-suited for FBDD strategies. The core indazole structure itself can serve as a fragment hit, as demonstrated in the discovery of inhibitors for kinases like AXL and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov The key advantage of this specific compound lies in the 4-iodo group, which acts as a versatile chemical handle for the "fragment growing" or "fragment linking" phase of FBDD. Using modern cross-coupling reactions, chemists can systematically add new chemical entities at this position to explore the binding pocket of a target protein and enhance potency.

Below is a table illustrating potential fragment evolution strategies using this compound as a starting point.

| Reaction Type | Reactant | Resulting Structure | Therapeutic Goal |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Attachment of various aromatic rings | Probing hydrophobic pockets; kinase hinge-binding |

| Sonogashira Coupling | Terminal Alkynes | Introduction of linear, rigid linkers | Extending into new sub-pockets of an active site |

| Buchwald-Hartwig Amination | Amines | Formation of C-N bonds | Creating new hydrogen bond donors/acceptors |

| Stille Coupling | Organostannanes | Versatile C-C bond formation | Building molecular complexity |

These synthetic strategies allow for the rapid generation of a library of analogues from a single, well-characterized fragment core, accelerating the hit-to-lead optimization process. nih.gov

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. nih.govnih.gov This is often done to discover novel chemotypes with improved properties, such as better potency, selectivity, or pharmacokinetics, or to circumvent existing patents. nih.govrsc.org The indazole ring is often considered a bioisostere of the indole ring, meaning it has similar physical and chemical properties that allow it to make similar interactions with a biological target. nih.gov

A compelling example of this strategy involved hopping from an indole-2-carboxylic acid scaffold, known to be a selective inhibitor of the anti-apoptotic protein MCL-1, to a 5-chloroindazole-3-carboxylic acid core. nih.govrsc.org This scaffold hop resulted in a significant shift in activity, transforming the MCL-1 selective inhibitor into a dual inhibitor of both MCL-1 and BCL-2. nih.govrsc.org This highlights the potential of the 5-chloroindazole scaffold to generate compounds with novel biological profiles.

This compound can be employed in scaffold hopping campaigns to replace other bicyclic systems in known ligands. Its distinct electronic and hydrogen-bonding pattern, compared to scaffolds like indole or benzimidazole, can lead to new and improved interactions with the target protein.

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Indole | 1H-Indazole | Alter hydrogen bond donor/acceptor pattern; modify metabolic stability. nih.gov |

| Benzimidazole | 1H-Indazole | Change ring electronics and pKa; explore different vector space for substituents. |

| Benzotriazole | 1H-Indazole | Introduce a different nitrogen geometry to probe binding site interactions. |

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.govnih.gov Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering a promising therapeutic approach to address such diseases more effectively. nih.govresearchgate.net

The indazole scaffold has proven to be an effective framework for the design of MTDLs. For instance, a series of 5-substituted indazole derivatives were developed as potential agents for Alzheimer's disease by simultaneously inhibiting two key enzymes: cholinesterase (AChE/BuChE) and BACE1. nih.govnih.gov

The this compound scaffold is an ideal starting point for creating novel MTDLs. The 4-iodo position can be used to attach a pharmacophore known to bind to a second target, while the indazole core itself binds to the first target. This modular design allows for the rational combination of different pharmacophores to create a single molecule with a desired dual-activity profile. For example, a kinase-inhibiting indazole core could be functionalized with a moiety known to inhibit a protein involved in drug resistance, potentially creating a more durable anti-cancer agent. researchgate.net

Applications in Chemical Biology Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools for basic scientific research. These molecules can be developed into chemical probes to investigate enzyme function, dissect cellular pathways, and visualize biological processes.

Small molecule inhibitors are indispensable tools in chemical biology for probing the function of specific proteins within complex cellular systems. By selectively inhibiting an enzyme, researchers can study the downstream consequences and elucidate the enzyme's role in a particular signaling pathway. The indazole scaffold is a core component of many potent and selective kinase inhibitors targeting enzymes like Aurora kinases, AXL, and FGFR. nih.govnih.govnih.gov

Derivatives of this compound can be synthesized to create potent and selective inhibitors for specific enzymes. These tailored molecules can then be used in cell-based assays to:

Validate drug targets: Confirm that inhibiting a specific enzyme has the desired effect on cell behavior (e.g., inducing apoptosis in cancer cells).

Elucidate signaling pathways: Determine the sequence of events in a cellular process by observing the effects of blocking a key protein.

Create chemical knockouts: Temporarily and reversibly disable a protein's function, offering more temporal control than genetic knockout methods.

Furthermore, the 4-iodo group provides a site for attaching affinity tags (like biotin) or cross-linking agents. Such modified probes can be used in "pull-down" experiments to identify the binding partners of a compound or to map its precise binding site on a target protein.

Fluorescent probes are molecules that combine a target recognition motif with a fluorescent dye (fluorophore). nih.gov These probes allow researchers to visualize the location and activity of specific proteins or molecules within living cells using techniques like fluorescence microscopy. nih.gov

The this compound scaffold is an excellent candidate for the development of targeted fluorescent probes. The indazole portion can be optimized to act as a selective recognition element for a protein of interest, such as a specific kinase. The 4-iodo position is then ideally suited for the attachment of a fluorophore via a stable covalent bond, often formed through a Sonogashira coupling reaction with an alkyne-modified dye. nih.gov

| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Potential Attachment Chemistry |

| Coumarins | Coumarin 343 | ~445 | ~495 | Sonogashira or Suzuki Coupling |

| Rhodamines | Tetramethylrhodamine (TMR) | ~555 | ~580 | Sonogashira or Suzuki Coupling |

| Cyanines | Cy5 | ~649 | ~670 | Sonogashira or Suzuki Coupling |

| BODIPY Dyes | BODIPY FL | ~503 | ~512 | Sonogashira or Suzuki Coupling |

By creating such probes, researchers could directly visualize the subcellular localization of a target protein in real-time, monitor changes in its expression levels in response to stimuli, and assess the target engagement of non-fluorescent drug candidates through competition assays. This makes derivatives of this compound powerful tools for advancing our understanding of cellular biology and for accelerating drug discovery.

Exploration in Material Science

The unique electronic properties and rigid bicyclic structure of the indazole core, particularly when substituted with halogens like in this compound, make it a promising scaffold for the development of novel organic materials. The presence of both chloro and iodo substituents offers distinct electronic and reactive characteristics that can be exploited in material science applications, from fluorescent dyes to organic semiconductors.

Development of Fluorescent Materials

Indazole frameworks are recognized as pivotal components in the design of fluorescent molecules and conjugates. researchgate.net While research on the specific photoluminescent properties of this compound is not extensively documented, the broader class of indazole derivatives has been shown to exhibit interesting fluorescence. researchgate.net The development of 2-aryl-2H-indazoles, for instance, has led to a new class of readily prepared fluorophores.

The halogen atoms in this compound are expected to significantly influence its potential fluorescent properties. Halogenation is a well-established strategy for tuning the optical characteristics of organic fluorophores. nih.govmdpi.com The introduction of halogen atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. nih.gov Specifically, chlorine and fluorine substitution in some organic dyes has been shown to increase fluorescent intensity, whereas heavier halogens like bromine and iodine can sometimes quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing over fluorescence. researchgate.net However, this effect can also be harnessed for specific applications like phosphorescent materials or photosensitizers.

Theoretical and experimental studies on other halogenated heterocycles have shown that halogen atoms can expand molecular conjugation and decrease the HOMO-LUMO energy gap, leading to enhanced optical absorption. researchgate.net The distinct electronic effects of chlorine (highly electronegative) and iodine (more polarizable) on the indazole ring could lead to unique photophysical behaviors, making this compound a target for creating novel dyes and probes.

Building Blocks for Conductive Polymers

The application of indazole derivatives in material science extends to their use as building blocks for electronically active materials such as organic semiconductors. researchgate.netchemimpex.com Specifically, compounds like 6-Iodo-1H-indazole are employed in the preparation of functionalized organic semiconductors. guidechem.com This highlights the potential of this compound as a monomer for creating conductive polymers and other organic electronic materials.

The utility of this compound in polymer synthesis is derived from the reactivity of its carbon-halogen bonds. The carbon-iodine bond is particularly labile and serves as an excellent reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental to the synthesis of conjugated polymers, where aromatic units are linked together to create extended π-systems that are essential for charge transport.

By selectively reacting at the iodo position, chemists can controllably polymerize or functionalize the indazole core, incorporating it into larger macromolecular structures. The remaining chloro group offers a site for secondary functionalization, allowing for fine-tuning of the polymer's electronic properties, solubility, and solid-state packing. The indazole unit itself, being an electron-rich aromatic system, can contribute favorably to the charge-transport properties of the resulting polymer, making this compound a valuable precursor for materials designed for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Future Prospects for Highly Functionalized Indazoles

The growing importance of the indazole scaffold in pharmaceuticals and material science has spurred significant research into advanced and sustainable methods for its synthesis and functionalization. The future development of compounds like this compound and other complex derivatives hinges on progress in green chemistry and highly selective synthetic methodologies.

Sustainable and Green Synthesis Methodologies

A critical challenge in the synthesis of indazole derivatives is the development of environmentally benign, scalable, and economically viable methods. researchgate.net Future research is increasingly focused on green chemistry principles to minimize environmental impact. Key areas of advancement include:

Metal-Free Catalysis : Shifting away from heavy metal catalysts to metal-free reaction conditions offers a more practical and environmentally friendly alternative. researchgate.net

Green Solvents : The use of bio-based or recyclable solvents, such as polyethylene glycol (PEG) or isopropanol, is a promising approach to reduce reliance on volatile organic compounds. researchgate.netmdpi.com

Heterogeneous and Recyclable Catalysts : The development of solid-supported catalysts, such as copper oxide nanoparticles on activated carbon, allows for easy separation and recycling, improving the sustainability of the process. mdpi.comguidechem.com

Energy-Efficient Techniques : Methods that utilize microwave irradiation or electrochemistry are being explored to reduce energy consumption and reaction times compared to traditional thermal methods. researchgate.netresearchgate.net

These sustainable approaches are vital for the industrial translation of indazole synthesis, paving the way for the next generation of indazole-based compounds. researchgate.net

Chemo- and Regioselective Synthesis Advances

The biological activity and material properties of indazole derivatives are highly dependent on the substitution pattern on the heterocyclic ring. Therefore, the development of synthetic methods that offer precise control over chemo- and regioselectivity is paramount. Significant progress has been made in this area through various advanced strategies:

Transition Metal-Catalyzed C-H Functionalization : Rhodium(III)-catalyzed C-H bond activation has emerged as a powerful tool for the one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes, showing high functional group tolerance. researchgate.net

One-Pot Reactions : Operationally simple one-pot procedures, such as the condensation of ortho-nitrobenzaldehydes with amines followed by a Cadogan reductive cyclization, provide efficient and regioselective access to 2H-indazoles under mild conditions. nih.govcas.org

Control of N-Alkylation : The regioselectivity of alkylation at the N1 versus N2 position of the indazole ring is a classic challenge. Modern methods using specific alkylating agents like trimethyloxonium tetrafluoroborate have been developed to achieve high regioselectivity for 2-alkyl-2H-indazoles. nih.gov

Directed Metalation : The use of directing groups and specialized reagents like zincates allows for the selective functionalization of specific positions on the indazole ring, enabling the preparation of polyfunctional indazoles that are otherwise difficult to access. researchgate.net

These advanced synthetic methods provide chemists with the tools needed to construct a vast library of highly functionalized indazoles with precise control over their molecular architecture, facilitating the exploration of their therapeutic and material applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.